molecular formula C21H26O10 B1141522 sec-o-Glucosylhamaudol CAS No. 80681-44-3

sec-o-Glucosylhamaudol

Cat. No.: B1141522
CAS No.: 80681-44-3
M. Wt: 438.4 g/mol
InChI Key: QVUPQEXKTXSMKX-JJDILSOYSA-N
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Description

Sec-O-Glucosylhamaudol is a natural compound extracted from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a traditional Chinese medicinal herb. This compound is known for its significant biological activities, including anti-inflammatory, analgesic, and bone-protective properties .

Mechanism of Action

Sec-O-Glucosylhamaudol (SOG) is an active flavonoid compound derived from the root of Saposhnikovia divaricata . It exhibits analgesic, anti-inflammatory, and high 5-lipoxygenase (5-LO) inhibitory effects .

Target of Action

The primary targets of SOG are the μ-opioid receptor , 5-lipoxygenase (5-LO) , and AKT/GSK3β signaling . These targets play crucial roles in pain sensation, inflammation, and osteoclastogenesis .

Mode of Action

SOG interacts with its targets in several ways. It decreases the protein levels of the μ-opioid receptor, which is associated with its analgesic effect . It also inhibits 5-LO and AKT/GSK3β signaling, thereby repressing RANKL-induced osteoclastogenesis .

Biochemical Pathways

SOG affects multiple biochemical pathways. It inhibits the independent 5-LO pathway and AKT-mediated GSK3β inactivation, both of which are involved in osteoclastogenesis . Additionally, it promotes osteoblast differentiation and mineralization through the BMP2 and Wnt3a signaling pathways .

Pharmacokinetics

A comparative pharmacokinetic study in rat plasma after oral administration has been conducted for a formula containing sog .

Result of Action

SOG has several molecular and cellular effects. It markedly attenuates RANKL-induced osteoclast formation, F-actin ring formation, and mineral resorption . It also promotes osteoblast differentiation and mineralization, and induces the expression of Bsp, Ocn, and Opn .

Action Environment

The action of SOG can be influenced by environmental factors. For instance, it has been shown to significantly improve bone destruction in a lipopolysaccharide-induced mouse model of bone loss . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific pathological environment.

Biochemical Analysis

Biochemical Properties

Sec-o-Glucosylhamaudol interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the activation of NF-κB and MAPKs phosphorylation, including p38, JNK, and ERK1/2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It dose-dependently reduces the emergence of inflammation cytokines, such as IL-6 and TNF-α in Raw264.7 murine macrophages stimulated by LPS . It also suppresses the formation of osteoclasts, F-actin ring formation, and mineral resorption .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It inhibits the phosphorylation of AKT and GSK3β at the middle–late stage of osteoclastogenesis . It also suppresses both the independent 5-LO pathway and AKT-mediated GSK3β inactivation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Maximum effects are achieved at a dose of 300 µg at 60 min after SOG administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The medial effective dose of intrathecal SOG was found to be 191.3 µg .

Transport and Distribution

This compound has been used in targeted drug delivery systems . PEGylated magnetic nanographene oxide has been used as a carrier to enhance the targeting ability of the drug delivery system .

Subcellular Localization

Its effects on various cellular and molecular processes suggest that it interacts with multiple cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sec-O-Glucosylhamaudol involves several steps. One of the key strategies includes the calcium hydroxide-catalyzed regioselective construction of a tricyclic skeleton by aldol reaction/annulation of phenolic enolate with 3-methyl-2-butenal. This is followed by the construction of chiral centers in the 3’ position by Jacobsen’s asymmetric epoxidation reaction . The overall yield of this synthetic route is approximately 15% .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Saposhnikovia divaricata. The roots are crushed, and the compound is extracted using solvents such as methanol. The extract is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Sec-O-Glucosylhamaudol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Sec-O-Glucosylhamaudol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sec-O-Glucosylhamaudol is unique due to its specific combination of biological activities. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific molecular targets and pathways.

Properties

IUPAC Name

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUPQEXKTXSMKX-JJDILSOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80681-44-3
Record name sec-O-Glucosylhamaudol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Q & A

Q1: How does SOG exert its anti-inflammatory effects?

A: SOG has been shown to mitigate inflammatory processes through multiple pathways. It inhibits the p38/c-Jun N-terminal kinase (JNK) signaling pathways, leading to a reduction in pro-inflammatory cytokines. [] Additionally, SOG suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory activity. [, ]

Q2: What is the role of SOG in osteoclastogenesis?

A: SOG effectively inhibits RANKL-induced osteoclastogenesis. It achieves this by repressing 5-lipoxygenase (5-LO) activity and suppressing the AKT/GSK3β signaling pathway, ultimately reducing the expression of key transcription factors like NFATc1 and c-Fos involved in osteoclast formation. []

Q3: Does SOG interact with opioid receptors?

A: Studies suggest that SOG's analgesic effects might involve the mu-opioid receptor (MOR). Intrathecal administration of SOG exhibited antinociceptive effects in a postoperative pain model, and these effects were reversed by the opioid antagonist naloxone. [, ] Furthermore, SOG administration was found to decrease MOR protein levels in the spinal cord. []

Q4: What is the molecular formula and weight of SOG?

A: SOG has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol. []

Q5: Is there any spectroscopic data available for SOG?

A: Yes, the structure of SOG has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). [, , ]

Q6: What is known about the stability of SOG?

A: While specific stability data is limited in the provided research, one study investigated the effects of different drying methods on the content of SOG and other active ingredients in Saposhnikovia divaricata. This highlights the importance of considering processing and storage conditions for preserving SOG content in plant material. []

Q7: What is the pharmacokinetic profile of SOG?

A: A comparative pharmacokinetic study using a UPLC-MS/MS method revealed differences in the pharmacokinetic behavior of SOG and other chromones from Saposhnikovia divaricata extract in normal and febrile rats. [] This highlights the potential influence of physiological conditions on the absorption, distribution, metabolism, and excretion (ADME) of SOG.

Q8: What in vitro models have been used to study the biological activity of SOG?

A: SOG's anti-inflammatory effects have been investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. [] Additionally, its impact on osteoclastogenesis has been studied using RANKL-induced mouse bone marrow macrophages. []

Q9: What in vivo models have been used to study the efficacy of SOG?

A: SOG has shown efficacy in a lipopolysaccharide-induced mouse model of bone loss, demonstrating its potential for treating osteoclast-related bone lysis diseases. [] Furthermore, intrathecal administration of SOG exhibited antinociceptive effects in a rat model of postoperative pain. [] Its analgesic effects were also investigated using the formalin test in rats. []

Q10: What analytical techniques are commonly used for the detection and quantification of SOG?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) [, , , , , ] and mass spectrometry (MS) [, , , , ], are widely employed for the analysis of SOG. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has also been utilized for sensitive and specific quantification of SOG in biological matrices. []

Q11: How is the quality of Saposhnikovia divaricata assessed in relation to its SOG content?

A: Several studies have explored the use of HPLC fingerprinting combined with chemometric analysis for quality control of Saposhnikovia divaricata, with SOG identified as a key marker compound. [, ] This approach enables comprehensive evaluation of the chemical profile and ensures consistency and quality of this herbal medicine.

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